molecular formula C9H9NO4 B112413 3-Amino-5-(methoxycarbonyl)benzoic acid CAS No. 28179-47-7

3-Amino-5-(methoxycarbonyl)benzoic acid

Cat. No. B112413
CAS RN: 28179-47-7
M. Wt: 195.17 g/mol
InChI Key: QGGKQIDRZUUHAR-UHFFFAOYSA-N
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Description

“3-Amino-5-(methoxycarbonyl)benzoic acid” is a chemical compound with the molecular weight of 195.17 . It is also known by its IUPAC name "3-[(methoxycarbonyl)amino]benzoic acid" .


Molecular Structure Analysis

The InChI code for this compound is "1S/C9H9NO4/c1-14-9(13)10-7-4-2-3-6(5-7)8(11)12/h2-5H,1H3,(H,10,13)(H,11,12)" . This indicates the molecular structure of the compound, including the number and arrangement of atoms.


Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a melting point of 220-221 degrees Celsius .

Scientific Research Applications

Adsorption in Environmental Applications

A study by Gunjate et al. (2020) demonstrated the use of chemically modified activated carbon, including modifications with 2-hydroxy-5-methoxy benzoic acid, for the adsorption and recovery of cobalt from aqueous media. This modification enhanced the carbon's efficiency in removing Co2+ ions, highlighting the potential of 3-Amino-5-(methoxycarbonyl)benzoic acid derivatives in environmental cleanup applications.

Role in Biosynthesis of Natural Products

Kang, Shen, and Bai (2012) reviewed the biosynthesis of 3,5-AHBA-derived natural products, where 3-Amino-5-hydroxy benzoic acid (3,5-AHBA) serves as a precursor for a wide array of natural products, including naphthalenic and benzenic ansamycins, saliniketals, and mitomycins (Kang, Shen, & Bai, 2012). This research highlights the compound's importance in the synthesis of various bioactive molecules.

Material Synthesis and Characterization

Research by Onofrio et al. (2006) focused on the synthesis and structural characterization of compounds related to 3-Amino-5-(methoxycarbonyl)benzoic acid, studying their molecular structures and reactions (Onofrio et al., 2006). Such studies are crucial for understanding the chemical behavior and potential applications of these compounds in various fields, including pharmaceuticals and materials science.

Industrial Process Scale-Up

Zhang et al. (2022) developed a novel and practical industrial process for scaling up the production of a key intermediate, closely related to 3-Amino-5-(methoxycarbonyl)benzoic acid, for the synthesis of therapeutic SGLT2 inhibitors (Zhang et al., 2022). This showcases the compound's relevance in the pharmaceutical industry, particularly in the context of diabetes therapy.

Applications in Organic Synthesis

Giles, Sargent, and Sianipar (1991) investigated the reactions of derivatives of 3-Amino-5-(methoxycarbonyl)benzoic acid with other compounds, providing insights into its reactivity and potential applications in organic synthesis (Giles, Sargent, & Sianipar, 1991). Understanding these reaction pathways is essential for developing new synthetic methods and materials.

Safety And Hazards

The compound is associated with several hazard statements, including H315, H319, and H335 . These indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3-amino-5-methoxycarbonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c1-14-9(13)6-2-5(8(11)12)3-7(10)4-6/h2-4H,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGGKQIDRZUUHAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20543823
Record name 3-Amino-5-(methoxycarbonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20543823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-5-(methoxycarbonyl)benzoic acid

CAS RN

28179-47-7
Record name 1-Methyl 5-amino-1,3-benzenedicarboxylate
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-5-(methoxycarbonyl)benzoic acid
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URL https://comptox.epa.gov/dashboard/DTXSID20543823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Amino-5-(methoxycarbonyl)benzoic acid
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Synthesis routes and methods I

Procedure details

A suspension of mono-methyl 5-nitro-isophthalate (22.5 g, 100 mmol) and palladium on carbon (5%, 2.00 g) in methanol (100 mL) is shaken in a hydrogenation apparatus under hydrogen (50 psi) for 3 hours. The mixture is then filtered through diatomaceous earth and concentrated to give the title compound, NMR (300 MHz, CDCl3) delta 7.67, 7.41, 7.40 and 3.83; MS (ESI−) for C9H9NO4 m/z (M−H)−=194.
Quantity
22.5 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

20% Pd(OH)2 (0.50 g) was carefully wetted down under argon with methanol (5 mL) and then 3-(methoxycarbonyl)-5-nitrobenzoic acid (5.00 g, 22.2 mmol) in methanol (20 mL) was added. The mixture was then hydrogenated on a Parr Shaker apparatus for 5 hours at 50 psi. Under argon, the reaction was carefully filtered through a fiberglass filter paper. The filtrate was concentrated to give 3-amino-5-(methoxycarbonyl)benzoic acid (4.0 g, 20.5 mmol, 92% yield) of off-white solids as product. MS found: (M−H)+=194.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

To 2.75 g of mono-methyl 5-nitroisophthalate (5-(methoxycarbonyl)-3-nitrobenzoic acid), compound 67, dissolved in 30 mL of THF was added 100 mg of 10% palladium on carbon. The reaction was placed in a Parr hydrogenator under a H2 atmosphere of 45 psi and shaken for 16 hr. The solid palladium catalyst was removed by vacuum filtration through celite and 5 mL of 1N HCl in diethyl ether was added to the filtrate. After sitting for 12 hr, the solid was collected by vacuum filtration and was washed with ethyl acetate. This provided 1.82 g of the desired product. The product was identified by 1H NMR and mass spectroscopy and purity was assessed by RP-HPLC.
Quantity
2.75 g
Type
reactant
Reaction Step One
[Compound]
Name
compound 67
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
100 mg
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
G Viault, S Dautrey, N Maindron, J Hardouin… - Organic & …, 2013 - pubs.rsc.org
The synthesis and applications of the first water-soluble benzene derivative bearing a set of three different and orthogonal bioconjugatable groups (aminooxy, azido and thiol) are …
Number of citations: 47 pubs.rsc.org
J Choi, G Vaidyanathan, E Koumarianou… - Nuclear medicine and …, 2014 - Elsevier
Introduction N-succinimidyl 4-guanidinomethyl-3-[ ⁎ I]iodobenzoate ([ ⁎ I]SGMIB) has shown promise for the radioiodination of monoclonal antibodies (mAbs) and other proteins that …
Number of citations: 19 www.sciencedirect.com
I Bułyszko - 2016 - repo.uni-hannover.de
The ansamycins comprise a class of macrolactam polyketides which exhibit a broad spectrum of antimicrobial activity against Gram-positive and some Gram-negative bacteria and are …
Number of citations: 3 www.repo.uni-hannover.de
TY Asfaha - 2016 - rave.ohiolink.edu
NAADP is the most potent calcium mobilizing second messenger known so far. It is shown to be crucial in different cellular functions. NAADP mobilizes calcium from intracellular stores …
Number of citations: 1 rave.ohiolink.edu
ES Zuniga - 2012 - ir.stonybrook.edu
Over the past decades, chemotherapy has transitioned to an age of "targeted therapy." The development of Gleevec (Novartis) and Tarceva (Genentech and OSI Pharmaceuticals) has …
Number of citations: 6 ir.stonybrook.edu
SA Rummel - 2008 - search.proquest.com
The plasma membrane of mammalian cells is composed of a vast array of lipids and proteins arranged in a lipid bilayer. Many of these proteins function as receptors and facilitate or …
Number of citations: 2 search.proquest.com
ES Zuniga - 2012 - search.proquest.com
Over the past decades, chemotherapy has transitioned to an age of" targeted therapy." The development of Gleevec (Novartis) and Tarceva (Genentech and OSI Pharmaceuticals) has …
Number of citations: 0 search.proquest.com

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